PI3K-IN-11

Description

Properties

IUPAC Name |

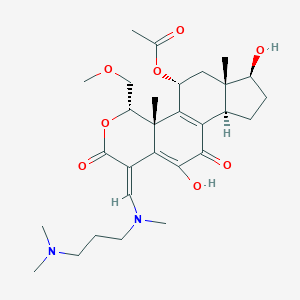

[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFKITVDFUHUQY-DATHZOKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PI3K-IN-11: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PI3K-IN-11, a potent phosphoinositide 3-kinase (PI3K) inhibitor. This document collates available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound, also referred to as compound 13 and PX-13-17OH, is a selective inhibitor of the PI3K signaling pathway.[1][2][3] This pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This compound exerts its inhibitory effect on multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, with nanomolar potency.[1][2] By blocking the activity of these kinases, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in the phosphorylation of Akt and its downstream targets, such as the ribosomal protein S6 kinase (S6K), ultimately results in the inhibition of tumor cell growth and proliferation.

Quantitative Data

The inhibitory activity of this compound against various PI3K isoforms and the downstream mTOR kinase has been quantified, as summarized in the table below.

| Target | IC50 (nM) | Selectivity |

| PI3Kα | 6.4 | >420-fold selective for PI3K over a panel of 20 lipid and protein kinases. |

| PI3Kβ | 13 | |

| PI3Kδ | 11 | |

| PI3Kγ | 8 | |

| mTOR | 2900 |

Table 1: Inhibitory potency (IC50) of this compound against PI3K isoforms and mTOR. Data sourced from MedChemExpress.

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by this compound.

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not publicly available in peer-reviewed literature, this section provides generalized methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., PIP2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

This compound (serially diluted)

-

Microplate reader

Method:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase, kinase buffer, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot - General Protocol)

This assay is used to assess the effect of an inhibitor on the phosphorylation of downstream targets in a cellular context.

Materials:

-

PTEN-negative U87MG cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot imaging system

Method:

-

Culture U87MG cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.03 to 1 µg/mL) for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Tumor Xenograft Study (General Protocol)

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

U87MG cells

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Method:

-

Subcutaneously implant U87MG cells mixed with Matrigel into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2.5 to 10 mg/kg) or vehicle control to the respective groups according to a defined schedule (e.g., daily, intraperitoneally).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Plot the tumor growth curves to evaluate the anti-tumor efficacy.

Caption: Generalized workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent and selective pan-class I PI3K inhibitor that effectively blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor cell growth. The quantitative data and the described cellular and in vivo effects underscore its potential as a valuable research tool and a candidate for further therapeutic development. The generalized experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel PI3K inhibitors. Further studies are warranted to fully elucidate its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential clinical applications.

References

- 1. Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Specificity and Selectivity of a PI3Kα Inhibitor: A Case Study with Alpelisib (BYL719)

For the purposes of this technical guide, the well-characterized PI3Kα inhibitor Alpelisib (BYL719) will be used as a representative molecule to illustrate the principles of target specificity and selectivity, in place of the initially requested "PI3K-IN-11" for which public data is unavailable.

This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of selective PI3Kα inhibitors. It provides a comprehensive overview of the target specificity and selectivity of Alpelisib, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to PI3Kα and Its Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, leading to the constitutive activation of the PI3K/AKT/mTOR pathway.[2] This makes PI3Kα a prime therapeutic target for the development of anti-cancer agents.

Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform of PI3K.[3][4] Its selectivity for PI3Kα over other Class I isoforms (p110β, p110δ, and p110γ) is a key attribute, as it is hypothesized to provide a wider therapeutic window by minimizing off-target effects associated with pan-PI3K inhibition.[2] This guide will delve into the data and methodologies used to characterize the specificity and selectivity of Alpelisib.

Target Specificity and Selectivity Profile

The target specificity of a kinase inhibitor is defined by its potency against the intended target, while its selectivity is determined by its activity against other related and unrelated kinases. The following tables summarize the in vitro inhibitory activity of Alpelisib against the four Class I PI3K isoforms and a selection of other kinases.

Table 1: In Vitro Inhibitory Activity of Alpelisib against Class I PI3K Isoforms

| Target | IC50 (nM) | Reference |

| PI3Kα (p110α) | 5 | |

| PI3Kβ (p110β) | 1200 | |

| PI3Kδ (p110δ) | 290 | |

| PI3Kγ (p110γ) | 250 |

IC50 (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity of Alpelisib against a Broader Kinase Panel

Signaling Pathway

Alpelisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Alpelisib.

Experimental Protocols

The characterization of a PI3K inhibitor's specificity and selectivity involves a series of biochemical and cellular assays. Below are detailed protocols for key experiments.

Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the enzymatic activity of PI3Kα by detecting the production of its product, PIP3.

Objective: To determine the in vitro potency (IC50) of a test compound against a specific PI3K isoform.

Materials:

-

Recombinant PI3Kα enzyme

-

PIP2 (substrate)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

-

Test compound (e.g., Alpelisib) dissolved in DMSO

-

HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled GST-GRP1-PH domain, and biotin-PIP3)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant PI3Kα enzyme, and the PIP2 substrate.

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop Reaction & Detection: Stop the reaction and add the HTRF detection reagents. Incubate to allow for the detection complex to form.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-AKT (Ser473)

This assay assesses the ability of an inhibitor to block PI3K signaling in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Objective: To determine the cellular potency of a test compound in inhibiting the PI3K/AKT pathway.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

Test compound (e.g., Alpelisib)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-AKT (Ser473). Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.

-

Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal. Plot the normalized values against the inhibitor concentration to determine the IC50 in the cellular context.

Cellular Assay: Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the anti-proliferative effect of a test compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

Test compound (e.g., Alpelisib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the specificity and selectivity of a novel PI3K inhibitor.

Conclusion

The comprehensive characterization of a PI3K inhibitor's target specificity and selectivity is paramount for its successful development as a therapeutic agent. Through a combination of biochemical and cellular assays, as detailed in this guide using Alpelisib as a representative example, researchers can build a robust profile of a compound's potency, isoform selectivity, and cellular activity. This in-depth understanding is crucial for predicting clinical efficacy and potential off-target liabilities, ultimately guiding the rational design and application of next-generation PI3K-targeted therapies.

References

The Downstream Signaling Effects of PI3K-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-11, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Also known as PX-13-17OH, this small molecule demonstrates significant activity against all Class I PI3K isoforms, playing a critical role in the modulation of key cellular processes including cell survival, proliferation, and apoptosis. This document summarizes the available quantitative data on its biological activity, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of a multitude of cellular functions and is one of the most frequently dysregulated pathways in human cancer.[1] Activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This secondary messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a wide array of substrates to promote cell growth, proliferation, and survival.[1]

This compound (PX-13-17OH) is a potent, ATP-competitive pan-Class I PI3K inhibitor. Its ability to target all four Class I isoforms (α, β, γ, δ) makes it a valuable tool for investigating the broad consequences of PI3K pathway inhibition and a potential therapeutic agent. This guide will explore the downstream consequences of this compound treatment, focusing on its impact on the Akt/mTOR pathway, cell cycle progression, and the induction of apoptosis.

Target Selectivity and Potency

This compound exhibits high potency against all four Class I PI3K isoforms with selectivity over the mammalian target of rapamycin (mTOR). The half-maximal inhibitory concentrations (IC50) for the kinase activity of each isoform are summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα | 6.4 |

| PI3Kβ | 13 |

| PI3Kγ | 8 |

| PI3Kδ | 11 |

| mTOR | 2900 |

Downstream Signaling Effects

The primary downstream effect of this compound is the inhibition of the PI3K/Akt/mTOR signaling cascade. This is evidenced by a reduction in the phosphorylation of key downstream effectors, Akt and the ribosomal protein S6 kinase (S6K).

Inhibition of Akt and S6K Phosphorylation

Inhibition of PI3K by this compound prevents the generation of PIP3, thereby blocking the recruitment and subsequent phosphorylation of Akt at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). This leads to the inactivation of Akt and the subsequent dephosphorylation of its downstream targets. One of the key downstream pathways affected is the mTORC1 pathway, which controls protein synthesis and cell growth. A reliable indicator of mTORC1 activity is the phosphorylation of S6 Kinase (S6K), which is also inhibited by this compound.

Signaling Pathway: this compound Inhibition of the PI3K/Akt/mTOR Axis

Caption: this compound inhibits PI3K, blocking the Akt/mTOR pathway.

Cellular Effects

The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into significant cellular consequences, primarily impacting cell cycle progression and apoptosis.

Cell Cycle Arrest

PI3K inhibitors are known to induce cell cycle arrest, often in the G1 phase.[3] This is a consequence of the downstream effects of Akt inhibition, which include the stabilization of cell cycle inhibitors like p27Kip1 and the downregulation of cyclins such as Cyclin D1. By arresting the cell cycle, this compound can halt the proliferation of cancer cells.

Induction of Apoptosis

A critical outcome of potent PI3K inhibition is the induction of apoptosis, or programmed cell death.[4] The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by regulating the expression of Bcl-2 family members. By inhibiting this survival signaling, this compound can shift the balance towards apoptosis, leading to the elimination of cancer cells. The induction of apoptosis by PI3K inhibitors can be rapid, with markers like cleaved caspase-3 and PARP being detected shortly after treatment.

Logical Flow: Cellular Consequences of this compound

Caption: this compound leads to cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the downstream effects of PI3K inhibitors like this compound.

Western Blotting for Phospho-Akt and Phospho-S6K

This protocol is used to quantitatively assess the inhibition of the PI3K pathway.

-

Cell Treatment: Plate cells (e.g., U87MG) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Cell Viability Assay (MTT or Crystal Violet)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Staining:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Crystal Violet Assay: Fix the cells with methanol and stain with 0.5% crystal violet solution. Wash and solubilize the dye.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound or vehicle control for a desired time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound or vehicle control for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Workflow: In Vitro Characterization of this compound

Caption: A typical workflow for studying this compound's cellular effects.

Conclusion

This compound is a potent pan-Class I PI3K inhibitor that effectively blocks the PI3K/Akt/mTOR signaling pathway. Its downstream effects include the inhibition of Akt and S6K phosphorylation, leading to cell cycle arrest and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other PI3K inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. Policing Cancer: Vitamin D Arrests the Cell Cycle [mdpi.com]

- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PI3K Inhibition in Apoptosis and Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology drug discovery. This technical guide provides an in-depth overview of the role of PI3K inhibitors in modulating apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

While this guide focuses on the general effects of PI3K inhibition, it is important to note that the specific compound "PI3K-IN-11" did not yield specific public data in our search. Therefore, the information presented herein is based on the well-characterized effects of other PI3K inhibitors and the established understanding of the PI3K pathway. The principles and methodologies described are broadly applicable to the study of any novel PI3K inhibitor.

The PI3K Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a key signaling network that promotes cell survival and proliferation. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT, in turn, phosphorylates a wide range of substrates that regulate apoptosis and the cell cycle. Key downstream effects of AKT activation include:

-

Inhibition of Apoptosis: AKT can phosphorylate and inactivate pro-apoptotic proteins such as BAD and Forkhead box O (FOXO) transcription factors, thereby preventing the initiation of the apoptotic cascade.

-

Promotion of Cell Cycle Progression: AKT can promote cell cycle entry and progression by phosphorylating and inactivating cell cycle inhibitors like p21Waf1/Cip1 and p27Kip1, and by activating positive regulators of the cell cycle such as cyclin D1.

Given its central role in promoting cell survival and proliferation, inhibition of the PI3K pathway represents a rational therapeutic strategy to induce apoptosis and cell cycle arrest in cancer cells.

Impact of PI3K Inhibition on Apoptosis

Inhibition of the PI3K pathway can trigger apoptosis in cancer cells, although the extent of this effect can be cell-type and context-dependent. By blocking the survival signals mediated by AKT, PI3K inhibitors can lead to the activation of the intrinsic apoptotic pathway.

Quantitative Data on Apoptosis Induction by PI3K Inhibitors

The following table summarizes representative quantitative data on the pro-apoptotic effects of PI3K inhibitors in various cancer cell lines.

| Cell Line | Inhibitor | Concentration | Treatment Duration | Apoptosis Assay | % Apoptotic Cells (Treated vs. Control) | Reference |

| HCT116 (Colon Cancer) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | 50 nM | 24 h | Hoechst 33342 Staining | Increased apoptosis observed | |

| MDA-MB-468 (Breast Cancer) | Sanguinarine (targets PI3K/AKT pathway) | 2.6 µM (IC50) | 24 h | Annexin V/PI Staining | Significant increase in apoptotic cells | |

| RM9-Luc-PSA (Prostate Cancer) | Nitroxoline | 1, 5, 10 µM | 48 h | Western Blot (Cleaved Caspase-3) | Dose-dependent increase in cleaved caspase-3 | |

| HK-2 (Kidney Cells) | Cisplatin (induces PI3K/AKT pathway) + ASFEE | 200, 800 µg/mL | - | Flow Cytometry | Decrease in apoptosis from ~50% to 28.5% and 14.9% |

Impact of PI3K Inhibition on the Cell Cycle

A common outcome of PI3K inhibition is the induction of cell cycle arrest, primarily at the G1/S transition. This is a direct consequence of blocking the proliferative signals that drive cells through the cell cycle.

Quantitative Data on Cell Cycle Arrest Induced by PI3K Inhibitors

The following table presents representative quantitative data on the effects of PI3K inhibitors on cell cycle distribution.

| Cell Line | Inhibitor | Concentration | Treatment Duration | Cell Cycle Phase Arrest | % Cells in Arrested Phase (Treated vs. Control) | Reference |

| SV-HUC-1 (Uroepithelial Cells) | LY294002 | - | - | G1/S | Reversed Benzidine-mediated proliferation | |

| MCF-7 (Breast Cancer) | Tanshinone I | - | - | S Phase | S phase arrest observed | |

| MDA-MB-453 (Breast Cancer) | Tanshinone I | - | - | S Phase | S phase arrest observed |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Assessing PI3K Inhibitor Effects.

Caption: Logical Relationship of PI3K Inhibition to Apoptosis and Cell Cycle Arrest.

Detailed Experimental Protocols

Western Blot Analysis for PI3K Pathway Proteins and Apoptosis Markers

Objective: To qualitatively and semi-quantitatively measure the levels of key proteins in the PI3K pathway (e.g., p-AKT, total AKT) and apoptosis markers (e.g., cleaved caspase-3, Bcl-2 family proteins).

Materials:

-

Cancer cell lines of interest

-

PI3K inhibitor (e.g., this compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PI3K inhibitor and a vehicle control for the desired time period.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a PI3K inhibitor.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (including supernatant for apoptotic cells) and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Treated and control cells

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately after incubation.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

Inhibition of the PI3K signaling pathway is a validated and promising strategy in cancer therapy. By blocking the pro-survival and pro-proliferative signals mediated by this pathway, PI3K inhibitors can effectively induce apoptosis and cell cycle arrest in malignant cells. The technical guide provided here offers a comprehensive overview of the mechanisms involved, supported by representative data and detailed experimental protocols. While specific data for "this compound" remains elusive in the public domain, the methodologies and principles outlined are universally applicable for the preclinical evaluation of any novel PI3K inhibitor, enabling researchers to thoroughly characterize its effects on apoptosis and the cell cycle. Further investigation into the specific molecular interactions and off-target effects of any new inhibitor is crucial for its development as a potential therapeutic agent.

References

The Impact of PI3K Inhibition on the Tumor Microenvironment: A Technical Overview

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[1][3] Beyond its direct effects on tumor cells, the PI3K pathway plays a pivotal role in shaping the tumor microenvironment (TME), influencing angiogenesis, and modulating the anti-tumor immune response.[4] This technical guide delves into the mechanisms by which PI3K inhibitors remodel the TME, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

The PI3K Signaling Pathway and its Role in Cancer

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ). Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and the mammalian target of rapamycin (mTOR). This signaling cascade promotes cancer cell survival, proliferation, and resistance to therapy. Different PI3K isoforms have distinct expression patterns and roles; for instance, p110α and p110β are ubiquitously expressed, while p110δ and p110γ are primarily found in leukocytes.

Modulation of the Tumor Microenvironment by PI3K Inhibitors

PI3K inhibitors can significantly alter the TME by impacting both immune and non-immune cell populations, as well as angiogenesis.

Effects on Immune Cells

The TME is often characterized by an immunosuppressive landscape that hinders effective anti-tumor immunity. PI3K inhibitors can reprogram this environment to be more favorable for an immune attack.

-

Myeloid Cells: Activation of the PI3K pathway in tumor cells can lead to the recruitment of immunosuppressive myeloid cells. Specifically, PI3K gain-of-function mutations have been shown to promote the infiltration of Ccr2-expressing monocytic cells, which inhibit CD8+ T cell expansion and limit the efficacy of immune checkpoint blockade. Inhibition of PI3Kγ, which is expressed in myeloid cells, can have anti-angiogenic effects by targeting tumor-associated myeloid cells.

-

T Cells: The PI3Kδ isoform is crucial for the function of regulatory T cells (Tregs), an immunosuppressive T cell subset. Inhibition of PI3Kδ can impair Treg function and enhance anti-tumor T-cell responses. Combining a class I PI3K inhibitor with a Toll-like receptor (TLR) agonist has been shown to increase the accumulation of polyfunctional T cells that secrete multiple effector cytokines, including IFN-γ and IL-17, leading to tumor regression.

-

Dendritic Cells (DCs): Inhibition of PI3K in DCs can suppress the production of immunosuppressive cytokines like IL-10 and TGF-β, while preserving or enhancing the secretion of pro-inflammatory cytokines such as IL-12.

Quantitative Effects of PI3K Inhibition on the TME

| Component of TME | PI3K Inhibitor | Model System | Key Quantitative Finding | Reference |

| Immune Cell Infiltration | Pan-PI3K inhibitor (BKM120) | MMTV-PyMT mouse mammary tumors | Significant reduction in tumor growth and lung metastases. | |

| Immune Cell Infiltration | Class I PI3K inhibitor + Flagellin | Murine tumor models | Increased accumulation of polyfunctional T cells secreting IFN-γ, IL-17, and IL-2. | |

| Myeloid Cell Recruitment | PI3K gain-of-function tumors | Mouse syngeneic tumor models | Predominance of CD45+ CD11b+ Ccr2hi myeloid cells in the TME. | |

| Cytokine Production | PI3K inhibitors | In vitro human and mouse DCs | Suppression of IL-10 and TGF-β production. |

Effects on Angiogenesis

The PI3K pathway is also involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PI3Kγ has been implicated in regulating tumor neovascularization. Inhibition of PI3Kγ can exert anti-angiogenic effects, in part by targeting tumor-associated myeloid cells.

Experimental Protocols for Studying PI3K Inhibitor Effects on the TME

A variety of experimental techniques are employed to elucidate the impact of PI3K inhibitors on the TME.

In Vitro Assays

-

Cell Culture and Treatment: Tumor cell lines and primary immune cells (e.g., T cells, macrophages, dendritic cells) are cultured in appropriate media. Cells are treated with varying concentrations of the PI3K inhibitor or vehicle control for specified durations.

-

Cytokine Profiling: Supernatants from cell cultures are collected, and cytokine levels (e.g., IL-10, TGF-β, IL-12, IFN-γ) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays (e.g., Luminex).

-

T Cell Proliferation and Function Assays: T cell proliferation can be measured by CFSE dilution assays using flow cytometry. T cell effector function can be assessed by measuring cytokine production (intracellular cytokine staining) or cytotoxic activity against tumor cells (e.g., chromium release assay).

In Vivo Models

-

Syngeneic Tumor Models: Tumor cells are implanted into immunocompetent mice of the same genetic background. Once tumors are established, mice are treated with the PI3K inhibitor, vehicle control, and/or other therapies (e.g., checkpoint inhibitors). Tumor growth is monitored over time.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumors are harvested, fixed, and sectioned. IHC or IF is used to stain for specific cell markers to identify and quantify the infiltration of different immune cell populations (e.g., CD4+, CD8+, F4/80+, Gr-1+) within the tumor.

-

Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to analyze the composition and phenotype of immune cell infiltrates in detail.

References

- 1. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Representative PI3K Inhibitor in Oncology Research

An important note regarding the specific agent "PI3K-IN-11": A comprehensive search for a specific molecule designated "this compound" did not yield dedicated research articles, quantitative data, or detailed experimental protocols under this identifier. It is possible that this is an internal, pre-clinical, or less commonly used name for a PI3K inhibitor.

Therefore, to fulfill the request for an in-depth technical guide, this document will focus on a well-characterized and clinically evaluated pan-Class I PI3K inhibitor, Buparlisib (BKM120) , as a representative example. The information presented is synthesized from various studies on Buparlisib and other relevant PI3K inhibitors, providing a thorough overview of the methodologies and expected outcomes when studying such an agent in breast cancer, lung cancer, and leukemia.

This guide provides a detailed overview of the role and analysis of a representative pan-PI3K inhibitor, Buparlisib (BKM120), in the context of breast cancer, lung cancer, and leukemia. It is intended for researchers, scientists, and professionals in drug development.

Introduction to PI3K Signaling in Cancer

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3] The pathway is frequently hyperactivated in a wide range of human cancers due to genetic mutations in key components like PIK3CA (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.[1][4] This aberrant activation makes the PI3K pathway a prime target for cancer therapy.

Buparlisib (BKM120) is an oral, potent, and reversible pan-Class I PI3K inhibitor that targets all four Class I isoforms (p110α, β, δ, and γ). Its ability to cross the blood-brain barrier has also made it a subject of interest in brain cancers.

Efficacy in Specific Cancer Types: Quantitative Data

The anti-tumor effects of PI3K inhibitors like Buparlisib have been quantified in numerous preclinical studies across various cancer types.

Table 1: In Vitro Efficacy of Buparlisib (BKM120) in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | ~1.0 | |

| H460 | Large Cell Lung Carcinoma | Wild-Type | Wild-Type | Not Specified | |

| T-47D | Breast Cancer | H1047R Mutant | Wild-Type | Not Specified | |

| MCF7 | Breast Cancer | E545K Mutant | Wild-Type | Not Specified | |

| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | Not Specified |

Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The table reflects the cell lines tested and their genetic background where specified.

Table 2: In Vivo Efficacy of Buparlisib (BKM120) in Xenograft Models

| Cancer Model | Treatment | Outcome | Reference |

| Human Tumor Xenografts | Buparlisib (tolerated doses) | Significant antitumor activity | |

| Breast Cancer Xenograft | AZD8835 (PI3Kα/δ inhibitor) | Better anti-tumor efficacy with intermittent dosing | |

| NSCLC Murine Xenograft | PI-103 (dual PI3K-mTOR inhibitor) + Gefitinib | Halted tumor growth |

Signaling Pathways and Mechanism of Action

PI3K inhibitors exert their effects by blocking the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors like AKT and mTOR.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PI3K inhibitor's efficacy.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., Buparlisib) for 48-72 hours.

-

Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan crystals.

-

Signal Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

Western Blotting for PI3K Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Pre-treat cells with various concentrations of the PI3K inhibitor for 1-2 hours, followed by stimulation with a growth factor (e.g., EGF or insulin) for a short period (5-30 minutes) to activate the pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caption: A representative experimental workflow for evaluating a PI3K inhibitor.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of a PI3K inhibitor.

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize mice into control and treatment groups. Administer the PI3K inhibitor (e.g., Buparlisib) via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) to assess pathway inhibition in the tumor tissue.

Logical Relationships in PI3K Inhibitor Action

The decision to use a PI3K inhibitor and its subsequent effects can be represented as a logical flow.

Caption: Logical flow from biomarker assessment to the cellular effects of PI3K inhibition.

Conclusion

PI3K inhibitors like Buparlisib represent a significant therapeutic strategy in cancers with a dependency on the PI3K signaling pathway. A thorough understanding of their mechanism of action, combined with robust preclinical evaluation using the detailed experimental protocols outlined in this guide, is essential for their successful clinical development and application. The quantitative data derived from these studies are critical for determining optimal dosing strategies and identifying patient populations most likely to benefit from this targeted therapy.

References

PI3K-IN-11 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-11, also known as PI3K/mTOR Inhibitor-11, is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This dual inhibitory action makes it a significant tool for research in oncology and cell signaling. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, driving tumor growth, proliferation, and survival. This compound's ability to simultaneously block key nodes in this critical pathway underscores its potential as a chemical probe for cancer biology and a lead compound for therapeutic development.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and biological characterization, along with a summary of its quantitative data and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-2-[5-(2-methyl-8-{7H-pyrrolo[2,3-b]pyridin-5-yl}-1H-imidazo[4,5-c]quinolin-1-yl)pyridin-2-yl]propanenitrile. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-methyl-2-[5-(2-methyl-8-{7H-pyrrolo[2,3-b]pyridin-5-yl}-1H-imidazo[4,5-c]quinolin-1-yl)pyridin-2-yl]propanenitrile |

| CAS Number | 2845104-25-6 |

| Molecular Formula | C₂₇H₂₁N₇ |

| Molecular Weight | 443.5 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR kinase. Its inhibitory activity has been quantified against several key targets within the PI3K/AKT/mTOR pathway.

Quantitative Data: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| PI3Kα | 3.5[1] |

| PI3Kδ | 4.6[1] |

| mTOR | 21.3[1] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to the suppression of downstream signaling events that are crucial for cell growth and survival. Specifically, this compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, and the S6 ribosomal protein, a substrate of the mTORC1 complex.[1] By blocking these critical phosphorylation events, this compound effectively shuts down the pro-survival and pro-proliferative signals mediated by the PI3K/AKT/mTOR pathway.

The proposed binding mode of imidazo[4,5-c]quinoline derivatives, the structural class to which this compound belongs, involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of the PI3K enzyme. The quinoline motif is believed to interact with the hinge region of the kinase domain.

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies described for the synthesis and evaluation of 2-methyl-1H-imidazo[4,5-c]quinoline derivatives as PI3K/mTOR dual inhibitors.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. A key step in the synthesis is a Suzuki coupling reaction to form the complex heterocyclic core.

Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Detailed Protocol: The synthesis of the imidazo[4,5-c]quinoline scaffold typically involves the initial construction of a substituted quinoline ring, followed by the formation of the imidazole ring. The final steps involve Suzuki coupling to introduce the 7H-pyrrolo[2,3-b]pyridin-5-yl moiety and subsequent chemical modifications to yield this compound. Purification is typically achieved through column chromatography.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP₂).

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP₂ substrate

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)

-

ATP

-

384-well plates

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 0.5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a mixture of PI3Kα enzyme and PIP₂ substrate in kinase buffer.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for p-AKT and p-S6

This assay assesses the ability of this compound to inhibit the PI3K/AKT/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream targets.

Materials:

-

Cancer cell lines (e.g., SW620, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of AKT and S6.

Experimental Workflow for Cellular Assay:

Caption: Workflow for Western blot analysis of PI3K/AKT/mTOR pathway inhibition.

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with potent activity in both biochemical and cellular assays. Its defined chemical structure, clear mechanism of action, and the availability of detailed experimental protocols make it a valuable tool for researchers investigating the intricacies of the PI3K/AKT/mTOR signaling pathway and its role in cancer. The comprehensive data presented in this guide provides a solid foundation for its application in preclinical drug discovery and development.

References

The Discovery and Development of PI3Kδ-IN-11: A Selective Inhibitor for B-Cell Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and initial development of PI3Kδ-IN-11, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The hyperactivation of the PI3K/Akt signaling pathway is a critical driver in various hematological malignancies, making PI3Kδ a prime therapeutic target. This document outlines the rationale for targeting PI3Kδ, the discovery of PI3Kδ-IN-11 (also known as compound 15c), its in vitro efficacy, and its mechanism of action in B-cell lymphoma cell lines. Detailed experimental methodologies for key assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting PI3Kδ

The phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial components of intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform of the catalytic subunit, p110δ (encoded by the PIK3CD gene), is predominantly expressed in hematopoietic cells.

In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphomas (NHLs), signaling through the B-cell receptor (BCR) leads to the activation of the PI3K pathway, with PI3Kδ playing a central role.[1][2][3] This activation cascade promotes the survival and proliferation of malignant B-cells. Consequently, the selective inhibition of PI3Kδ presents a promising therapeutic strategy to target these cancers while potentially minimizing the side effects associated with broader inhibition of other PI3K isoforms that are ubiquitously expressed.[4] The development of selective PI3Kδ inhibitors like idelalisib has validated this approach in the clinical setting.[1]

The Discovery of PI3Kδ-IN-11

PI3Kδ-IN-11 emerged from a drug discovery program aimed at identifying novel quinazoline derivatives with high potency and selectivity for PI3Kδ. The research, published by Teng and colleagues in 2020, employed a skeleton-deconstruction strategy to synthesize a series of quinazoline derivatives bearing an acrylamide fragment. Through systematic evaluation, PI3Kδ-IN-11 (designated as compound 15c in the publication) was identified as a lead compound with excellent enzyme inhibitory activity and significant anti-proliferative effects.

Chemical Synthesis

The synthesis of the quinazoline derivatives, including PI3Kδ-IN-11, involved a multi-step synthetic route characteristic of medicinal chemistry campaigns targeting kinase inhibitors. While the specific reaction conditions for each step for PI3Kδ-IN-11 are detailed in the primary literature, the general approach for creating similar 4-aminoquinazoline cores often involves the reaction of a substituted anthranilic acid derivative to form the quinazoline ring, followed by nucleophilic aromatic substitution to introduce the desired amine at the 4-position. Further modifications are then made to append the acrylamide warhead and other functionalities to optimize potency and selectivity.

In Vitro Efficacy and Mechanism of Action

The biological activity of PI3Kδ-IN-11 was characterized through a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Kinase Inhibitory Activity

The inhibitory activity of PI3Kδ-IN-11 against the PI3Kδ isoform was determined using a kinase assay. The compound demonstrated potent inhibition of PI3Kδ with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Compound | PI3Kδ IC50 (nM) |

| PI3Kδ-IN-11 | 27.5 |

Table 1: In vitro kinase inhibitory activity of PI3Kδ-IN-11 against the PI3Kδ isoform.

PI3Kδ-IN-11 was also shown to be highly selective for the δ isoform over other Class I PI3K isoforms (α, β, and γ), which is a critical attribute for minimizing off-target effects.

Cellular Activity

The anti-proliferative and pro-apoptotic effects of PI3Kδ-IN-11 were evaluated in B-cell lymphoma cell lines, which are known to have a hyperactive PI3K/Akt pathway.

| Cell Line | Cell Type | IC50 (µM) |

| Raji | Burkitt's Lymphoma | 8.5 |

| Ramos | Burkitt's Lymphoma | 5.4 |

Table 2: Anti-proliferative activity of PI3Kδ-IN-11 in B-cell lymphoma cell lines after 48 hours of treatment.

Furthermore, treatment of Raji cells with PI3Kδ-IN-11 led to a dose- and time-dependent inhibition of cell proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Treatment of Raji cells with PI3Kδ-IN-11 was shown to induce apoptosis.

| Compound | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |

| PI3Kδ-IN-11 | 5 | 24 | 10.78 |

Table 3: Apoptosis induction in Raji cells following treatment with PI3Kδ-IN-11.

Inhibition of the PI3K/Akt Signaling Pathway

To confirm that the cellular effects of PI3Kδ-IN-11 were due to its intended mechanism of action, its impact on the downstream signaling of the PI3K pathway was assessed. The phosphorylation of Akt, a key downstream effector of PI3K, was measured by Western blot analysis. Treatment of Raji cells with PI3Kδ-IN-11 resulted in a dose-dependent reduction in the phosphorylation of Akt at the Ser473 residue, confirming the effective blockade of the PI3K/Akt pathway.

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway

The following diagram illustrates the canonical PI3Kδ signaling pathway, which is initiated by the B-cell receptor and leads to the activation of downstream effectors that promote cell survival and proliferation.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro characterization of a kinase inhibitor like PI3Kδ-IN-11.

Detailed Experimental Protocols

The following are representative protocols for the key experiments described in the development of PI3Kδ-IN-11. These are based on standard laboratory procedures; for the exact conditions used in the original study, please refer to the primary publication by Teng et al. (2020).

In Vitro Kinase Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Reagents and Materials:

-

Recombinant human PI3Kδ enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

ATP and phosphatidylinositol-4,5-bisphosphate (PIP2) as substrates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compound (PI3Kδ-IN-11) dissolved in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of PI3Kδ-IN-11 in DMSO.

-

In a 384-well plate, add the kinase buffer, PI3Kδ enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay - Representative Protocol)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Raji or Ramos cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PI3Kδ-IN-11 dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight if adherent (suspension cells do not require attachment).

-

Treat the cells with various concentrations of PI3Kδ-IN-11 and a DMSO vehicle control.

-

Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining - Representative Protocol)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Raji cells

-

Complete cell culture medium

-

PI3Kδ-IN-11 dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed Raji cells in a culture plate and treat with PI3Kδ-IN-11 (e.g., 5 µM) or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash them with cold PBS.

-

Resuspend the cells in the 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Western Blot Analysis (Representative Protocol)

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated and total levels of Akt.

-

Reagents and Materials:

-

Raji cells

-

PI3Kδ-IN-11 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat Raji cells with various concentrations of PI3Kδ-IN-11 for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated and total Akt.

-

Conclusion and Future Directions

PI3Kδ-IN-11 has been identified as a potent and selective inhibitor of PI3Kδ with promising in vitro activity against B-cell lymphoma cell lines. Its ability to induce apoptosis and block the PI3K/Akt signaling pathway underscores its potential as a therapeutic candidate. Further preclinical development would be required to evaluate its pharmacokinetic properties, in vivo efficacy in animal models of B-cell malignancies, and safety profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding and therapeutic targeting of the PI3Kδ pathway. The continued exploration of highly selective PI3Kδ inhibitors like PI3Kδ-IN-11 is a crucial endeavor in the development of more effective and less toxic treatments for patients with hematological cancers.

References

- 1. PI3K signaling pathway in normal B cells and indolent B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]

- 4. onclive.com [onclive.com]

A Technical Guide to PI3K Inhibitor Classes with a Focus on PI3K-IN-11 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the major classes of Phosphoinositide 3-kinase (PI3K) inhibitors, with a specific comparative analysis of compounds designated as "PI3K-IN-11". This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, immunology, and signal transduction. Herein, we present a detailed examination of the biochemical and cellular activities of various PI3K inhibitors, supported by structured data tables, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to the PI3K Signaling Pathway and its Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration. Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The core of this pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K, which in turn activates downstream effectors, most notably the serine/threonine kinase AKT.

PI3K inhibitors are a class of targeted therapies designed to block the activity of one or more PI3K isoforms, thereby attenuating the downstream signaling cascade and inducing anti-tumor effects. These inhibitors are broadly categorized based on their selectivity for the different isoforms of the PI3K catalytic subunit, p110. The primary classes include pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.

Classes of PI3K Inhibitors

Pan-PI3K Inhibitors